N-(4-ethoxyphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Description

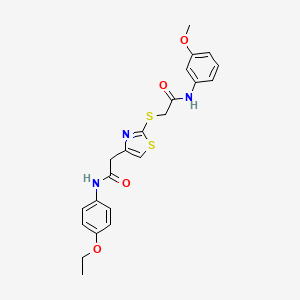

N-(4-Ethoxyphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a thiazole-acetamide derivative characterized by a central thiazole ring linked to an ethoxyphenyl group via an acetamide bridge. The compound exhibits tautomerism, existing as a 1:1 mixture of two tautomeric forms: N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (I) and 2-(2-anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-ethoxyphenyl)acetamide (A) . This tautomeric equilibrium may influence its reactivity and biological interactions.

Structurally, the molecule features:

- A 4-ethoxyphenyl group at the acetamide nitrogen.

- A 3-methoxyphenyl substituent on the aminoacetamide side chain.

- A thioether linkage connecting the thiazole ring to the aminoacetamide moiety.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S2/c1-3-29-18-9-7-15(8-10-18)23-20(26)12-17-13-30-22(25-17)31-14-21(27)24-16-5-4-6-19(11-16)28-2/h4-11,13H,3,12,14H2,1-2H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMIMPOZZVDXYAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

Chemical Structure and Properties

N-(4-ethoxyphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a complex organic molecule characterized by multiple functional groups, including:

- An ethoxy group attached to a phenyl ring.

- A thiazole ring , which is known for its biological activity.

- An acetamide moiety , which often enhances solubility and bioavailability.

Biological Activity

The biological activity of compounds similar to this compound can be assessed through various mechanisms:

1. Antimicrobial Activity

Thiazole derivatives have been reported to exhibit antimicrobial properties against a range of pathogens. The presence of the thiazole ring in this compound may contribute to its potential as an antimicrobial agent.

2. Anticancer Properties

Compounds containing thiazole and related structures have shown promise in cancer research. They may induce apoptosis in cancer cells or inhibit tumor growth through various pathways, including the modulation of signaling pathways involved in cell proliferation.

3. Enzyme Inhibition

Many compounds with similar structures act as inhibitors for specific enzymes, such as kinases or proteases, which are critical in various disease processes, including cancer and inflammation.

Data Tables

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Specific enzyme target inhibition |

Case Studies

- Antimicrobial Efficacy : A study demonstrated that thiazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the thiazole structure can enhance efficacy.

- Cancer Cell Line Studies : Research involving thiazole-based compounds showed reduced viability in various cancer cell lines (e.g., MCF-7 breast cancer cells), indicating potential therapeutic applications.

- Enzyme Activity Assays : Compounds similar to this compound were tested for their ability to inhibit specific kinases involved in cancer progression, showing promising results.

Scientific Research Applications

Research indicates that N-(4-ethoxyphenyl)-2-(2-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide exhibits several biological activities:

Anticancer Properties

Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, compounds with similar structures have demonstrated significant growth inhibition in various cancer cell lines, including breast cancer (MCF7), while sparing normal cells. The mechanism often involves the modulation of signaling pathways associated with cell growth and apoptosis.

Antimicrobial Activity

The thioether functionality in the structure enhances its potential antimicrobial properties. Related compounds have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt microbial enzyme activity is a key factor in its antimicrobial effects.

Antithrombotic Effects

Preliminary studies suggest that this compound may act as an inhibitor of activated factor X (FXa), disrupting the coagulation cascade. This property could be beneficial in developing antithrombotic agents to prevent blood clots.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Mechanism | References |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Antimicrobial | Interaction with microbial enzymes | |

| Antithrombotic | Inhibition of FXa activity |

Case Studies

Several studies have highlighted the effectiveness of compounds similar to this compound in clinical settings:

- Study on Cancer Cell Lines : A recent investigation demonstrated that a related thioether compound exhibited selective toxicity towards cancer cells while maintaining low toxicity toward normal cells at concentrations below 10 µM. This selectivity is critical for therapeutic applications.

- Antimicrobial Efficacy : In vitro tests showed that structurally similar compounds possess significant antimicrobial properties against Gram-positive bacteria, indicating the potential for developing new antibiotics based on this scaffold.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., Cl, F) enhance antibacterial potency. For example, fluorinated derivatives (e.g., C₁₉H₁₅F₂N₃O₂S₂) exhibit MIC values as low as 6.25 µg/mL against Staphylococcus aureus and Escherichia coli .

- Methoxy groups (electron-donating) are common in antifungal agents. For instance, N-(4-methoxyphenyl) analogues show broad-spectrum activity against Penicillium marneffei and Aspergillus flavus .

- Thioether linkages (e.g., –S– in thiazole rings) improve metabolic stability and membrane permeability .

Thiazole vs. Quinazoline Derivatives

Key Observations :

- Thiazole derivatives are more selective for microbial targets, while quinazoline-sulfonamides exhibit anticancer activity due to their ability to inhibit tyrosine kinases or tubulin polymerization .

- The quinazoline core provides a planar structure conducive to DNA intercalation or enzyme inhibition .

Key Observations :

- Thiazole-acetamides often show split peaks in ¹H NMR due to tautomerism (e.g., δ 4.0–4.5 for thiazolidinone protons) .

- Quinazoline derivatives exhibit distinct downfield shifts for protons adjacent to sulfonamide groups (δ >8.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.